Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate

Description

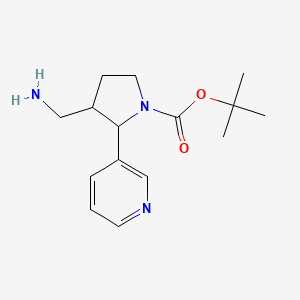

Chemical Name: Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate CAS No.: 2177267-44-4 Molecular Formula: C₁₅H₂₃N₃O₂ Molecular Weight: 277.37 g/mol Structural Features:

- A pyrrolidine ring substituted with an aminomethyl group at position 3 and a pyridin-3-yl moiety at position 2.

- A tert-butyl carbamate (Boc) group at position 1, enhancing solubility and stability during synthesis .

This compound is a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors or neuroactive agents due to its dual functional groups (aminomethyl and pyridine).

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(9-16)13(18)12-5-4-7-17-10-12/h4-5,7,10-11,13H,6,8-9,16H2,1-3H3 |

InChI Key |

CFEYMEPCXVSBOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Boc-3-(aminomethyl)pyrrolidine Intermediate

- Starting from commercially available pyrrolidine derivatives, the 3-position is functionalized with an aminomethyl group.

- The nitrogen of the pyrrolidine ring is protected with a tert-butyl carbamate group by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- This step yields tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate , a key intermediate with CAS 270912-72-6.

- Typical reaction conditions include:

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or sodium bicarbonate

- Temperature: 0 to 25 °C

- Reaction time: Several hours to overnight

- Purification is often done by column chromatography or recrystallization.

- Physical properties: colorless to light yellow powder, melting point ~280 °C, purity >95%.

Final Assembly and Purification

- The aminomethyl group at the 3-position may be introduced or modified via reductive amination using formaldehyde and an amine source, followed by reduction with sodium cyanoborohydride or sodium triacetoxyborohydride.

- After installation of all substituents, the compound is purified by preparative HPLC or recrystallization.

- Analytical techniques such as NMR (1H, 13C), mass spectrometry, and HPLC are used to confirm the structure and purity.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Boc2O, base (Et3N), DCM, 0–25 °C | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Key intermediate, purity >95% |

| 2 | Pyridin-3-yl Substitution | Pd-catalyzed cross-coupling, pyridin-3-yl precursor, DMF, 80–110 °C | 2-(Pyridin-3-yl)-substituted pyrrolidine derivative | Requires inert atmosphere |

| 3 | Reductive Amination | Formaldehyde, NaBH3CN or NaBH(OAc)3, MeOH or DCM | Final compound: tert-Butyl 3-(aminomethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate | Final functionalization step |

| 4 | Purification and Characterization | Column chromatography, preparative HPLC | Pure final product | Confirmed by NMR, MS, HPLC |

Research Findings and Analytical Data

- NMR Spectroscopy: Confirms the presence of Boc group (tert-butyl singlet ~1.4 ppm), pyrrolidine ring protons, aminomethyl protons (~3.0–3.5 ppm), and aromatic pyridine protons (~7.0–8.5 ppm).

- Mass Spectrometry: Molecular ion peak consistent with C16H27N3O2 molecular weight (~289 g/mol).

- HPLC: Used to assess purity, typically >95% purity achievable with optimized conditions.

- Stability: Compound is stable under refrigeration (4 °C) and inert atmosphere to avoid hydrolysis or oxidation of sensitive groups.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of tert-butyl 3-(aminomethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate. In a comparative analysis, compounds derived from similar structures demonstrated significant radical scavenging activity, with some exhibiting potency comparable to established antioxidants like Trolox. The compound's ability to inhibit lipid peroxidation suggests its potential use in formulations aimed at reducing oxidative stress-related damage in biological systems .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Research indicates that derivatives of this compound can significantly reduce carrageenan-induced edema in rat models, demonstrating a reduction of up to 59% in inflammation markers. This suggests that the compound could be beneficial in developing treatments for inflammatory diseases .

Drug Development

This compound has been explored as a scaffold for synthesizing new drug candidates targeting various diseases. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological pathways. For instance, studies have linked similar pyridine-containing compounds to the inhibition of phosphatidylinositol kinases associated with malaria, indicating a broader application in antimalarial drug development .

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant properties of various compounds, this compound was tested alongside other derivatives. The results showed that this compound exhibited superior activity against DPPH radicals and lipid peroxidation compared to several analogs, confirming its potential as an effective antioxidant agent .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory effects of this compound revealed its mechanism of action involves the inhibition of pro-inflammatory cytokines. In vivo studies indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in rat models subjected to inflammatory stimuli .

Mechanism of Action

The mechanism of action of Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to six analogs from catalogs (2015–2024) with shared pyrrolidine-carboxylate backbones but divergent substituents. Key differences include:

Key Observations

Pyridine vs. Pyrazine Derivatives

- Pyrazine derivatives are often used in antitubercular or antiviral agents .

Halogenation and Electronic Effects

- Bromo and fluoro substituents in and enhance electrophilicity, making these analogs suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). Fluorination also improves metabolic stability in drug candidates .

Protecting Group Strategies

- The Boc group in the target compound contrasts with silyl ethers (e.g., tert-butyldimethylsilyl in ), which offer orthogonal protection but require harsher deprotection conditions.

Stereochemical Complexity

Biological Activity

Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its structural characteristics, biological interactions, and relevant case studies that highlight its therapeutic potential.

Structural Characteristics

The compound features a complex structure characterized by:

- Molecular Formula : C15H22N2O2

- Molecular Weight : Approximately 262.35 g/mol

- Functional Groups : Includes a tert-butyl group, a pyridine ring, and a pyrrolidine framework.

These structural components allow the compound to interact with various biological targets, making it a candidate for further drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through mechanisms such as enzyme inhibition and modulation of receptor activity. Preliminary studies suggest its potential applications in treating neurological disorders and inflammatory conditions.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, which could be beneficial in managing diseases characterized by excessive enzymatic activity.

- Receptor Modulation : The compound may influence receptor signaling pathways, potentially altering physiological responses in various biological systems.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

In a study examining the antioxidant properties of related compounds, this compound demonstrated significant inhibition of lipid peroxidation, suggesting its potential role as a neuroprotective agent in oxidative stress conditions. The IC50 values were comparable to established antioxidants, indicating a promising therapeutic profile .

Case Study: Inflammatory Response Modulation

Research into the compound's effects on immune cell proliferation revealed that it could inhibit T-cell activation, which is crucial in autoimmune diseases. This modulation suggests that the compound might serve as a therapeutic agent in conditions like multiple sclerosis and rheumatoid arthritis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | Simpler structure without pyridine |

| Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | C11H22N2O3 | Contains hydroxymethyl group |

| Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C15H20N2O2 | Benzyl group instead of tert-butyl |

The presence of both pyridinic and pyrrolidinic structures along with the tert-butyl protective group distinguishes this compound from others, providing unique reactivity patterns valuable in synthetic chemistry and biological research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.